Amrubicin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-30-3 | |
| Record name | Amrubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amrubicin Hydrochloride as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline that exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. Unlike other anthracyclines, its mechanism is predominantly characterized by the stabilization of the topoisomerase II-DNA cleavable complex, rather than significant DNA intercalation. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. A key feature of amrubicin is its metabolic conversion to amrubicinol, a C-13 alcohol metabolite that demonstrates significantly greater potency in topoisomerase II inhibition and cytotoxicity. This guide provides a detailed examination of the molecular mechanism of amrubicin and amrubicinol, a summary of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows.
The Core Mechanism: Inhibition of Topoisomerase II
DNA topoisomerase II is a critical nuclear enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow the passage of another duplex (the T-segment). This process involves the formation of a temporary covalent intermediate, known as the "cleavable complex," where the enzyme is covalently linked to the 5'-termini of the cleaved DNA.
Amrubicin and its highly active metabolite, amrubicinol, function as topoisomerase II "poisons." They do not inhibit the initial DNA binding or cleavage steps of the enzyme's catalytic cycle. Instead, they intercalate into the DNA at the site of the enzyme-DNA interaction, stabilizing the cleavable complex.[1][2][3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, enzyme-linked double-strand breaks.[2][4] The presence of these breaks triggers a DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[2]
A significant aspect of amrubicin's pharmacology is its conversion to amrubicinol, which is 5 to over 100 times more active than the parent compound in its cytotoxic and topoisomerase II inhibitory effects.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of amrubicin and amrubicinol. It is important to note that while the primary mechanism is enzymatic inhibition, much of the publicly available quantitative data is presented as IC50 values for cell growth inhibition (cytotoxicity) rather than direct enzymatic inhibition.
Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol against Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| KU-2 | - | Amrubicin | 0.63 |
| KU-2 | - | Amrubicinol | 0.046 |
| KU-2 | - | Etoposide | 5.9 |
| KU-2 | - | Doxorubicin | 0.42 |
Data from Hanada M, et al. (1998).
Table 2: Clinical Efficacy of Amrubicin in Relapsed Small Cell Lung Cancer (SCLC)
| Study/Parameter | Amrubicin | Topotecan |
| Phase III Trial (Japan) | ||
| Response Rate (Sensitive Relapse) | 53% | 21% |
| Response Rate (Refractory Relapse) | 17% | 0% |
| Median Progression-Free Survival | 3.5 months | 2.2 months |
| Median Overall Survival | 8.1 months | 8.4 months |
| Phase III Trial (Non-Japanese) | ||
| Response Rate | 34% | 4% |
| Median Progression-Free Survival | 4.6 months | 3.5 months |
Data compiled from multiple clinical trial reports.[3]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of amrubicin as a topoisomerase II inhibitor. These protocols are based on standard, widely accepted methods in the field.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase II Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 500 µg/mL BSA)
-
10 mM ATP solution
-
Amrubicin/Amrubicinol dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.1% bromophenol blue)
-
Proteinase K (20 mg/mL)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Reaction Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of amrubicin/amrubicinol at various concentrations (or solvent control)
-
x µL Nuclease-free water
-
1 µL Purified topoisomerase IIα (amount determined by prior titration to find the minimal amount for complete decatenation)
-
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K.
-
Incubate at 37°C for a further 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.
-
Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the decatenated DNA bands and an increase in the amount of kDNA remaining in the well.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase II Reaction Buffer
-
10 mM ATP solution
-
Amrubicin/Amrubicinol
-
Stop Solution/Loading Dye with Proteinase K
-
1% Agarose gel with ethidium bromide
-
Electrophoresis and imaging equipment
Procedure:
-
Set up reaction mixtures as described in the decatenation assay, substituting kDNA with supercoiled plasmid DNA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and digest the protein with Proteinase K as described above.
-
Load samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Visualize the DNA bands. The stabilization of the cleavable complex will result in the appearance of a linear DNA band, in addition to the supercoiled and relaxed forms of the plasmid. The intensity of the linear band correlates with the amount of stabilized cleavable complex.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to detect the formation of covalent DNA-protein complexes in living cells treated with a topoisomerase II poison.
Materials:
-
Cultured cells (e.g., CCRF-CEM, KU-2)
-
Amrubicin/Amrubicinol
-
Lysis buffer (e.g., containing a strong denaturant like guanidine thiocyanate)
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Ultracentrifuge and tubes
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Antibody specific for topoisomerase IIα
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with various concentrations of amrubicin/amrubicinol for a defined period (e.g., 1-2 hours).
-
Lyse the cells directly in the culture dish with the lysis buffer to trap the covalent complexes.
-
Layer the cell lysate onto a CsCl density gradient.
-
Perform ultracentrifugation to separate DNA-protein complexes from free protein. The dense DNA-protein complexes will pellet at the bottom of the tube.
-
Carefully collect the DNA-containing fractions.
-
Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.
-
Perform immunodetection using a primary antibody against topoisomerase IIα, followed by an HRP-conjugated secondary antibody.
-
Visualize the signal using a chemiluminescence substrate. The intensity of the signal is proportional to the amount of topoisomerase II covalently bound to DNA.
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of Amrubicin and Amrubicinol Action on Topoisomerase II.
Experimental Workflow: In Vitro Topoisomerase II Inhibition
Caption: Workflow for In Vitro Topoisomerase II Assays.
Logical Relationship of Amrubicin's Cytotoxicity
Caption: Logical Flow of Amrubicin-Induced Cytotoxicity.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Guide to Chemosensitivity Testing in Small-Cell Lung Cancer (SCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of amrubicin hydrochloride and its application in chemosensitivity testing for small-cell lung cancer (SCLC) cell lines. This document details the mechanism of action of amrubicin, presents quantitative data on its cytotoxic effects, and provides detailed protocols for key experimental assays. Furthermore, it includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical evaluation.
Introduction to Amrubicin and its Role in SCLC
Amrubicin is a potent, third-generation synthetic anthracycline that has demonstrated significant antitumor activity in SCLC, a highly aggressive neuroendocrine lung cancer.[1] Unlike other anthracyclines, amrubicin is a prodrug that is converted in the liver to its active metabolite, amrubicinol.[2] Amrubicinol is a powerful inhibitor of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] By stabilizing the topoisomerase II-DNA complex, amrubicinol induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis.[2][3] This mechanism of action makes amrubicin a valuable agent in the treatment of SCLC, particularly in relapsed or refractory cases.
Quantitative Analysis of Amrubicin's Cytotoxicity
The in vitro chemosensitivity of SCLC cell lines to amrubicin and its active metabolite, amrubicinol, is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for various SCLC cell lines, providing a comparative view of their sensitivity to these compounds.
Table 1: IC50 Values of Amrubicin in Human SCLC Cell Lines
| Cell Line | Amrubicin IC50 (µM) | Citation |
| LX-1 | 1.1 ± 0.2 | [4] |
| SBC-3 | 0.862 | [5] |
Table 2: IC50 Values of Amrubicinol in Human SCLC Cell Lines
| Cell Line | Amrubicinol IC50 (µM) | Citation |
| LX-1 | 0.077 ± 0.025 | [4] |
| SBC-3 | 0.033 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, exposure time, and the assay used.
Experimental Protocols for Chemosensitivity Testing
Accurate and reproducible chemosensitivity testing is paramount for the preclinical evaluation of anticancer agents. The following are detailed protocols for the MTT and AlamarBlue assays, two widely used methods for assessing cell viability and cytotoxicity in SCLC cell lines treated with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SCLC cell lines (e.g., NCI-H69, DMS 114, SBC-3, LX-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest SCLC cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the amrubicin stock solution in complete culture medium to achieve the desired final concentrations (a suggested range for an initial experiment is 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of amrubicin. Include a vehicle control (medium with the same concentration of solvent used to dissolve amrubicin) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
AlamarBlue (Resazurin) Assay
The AlamarBlue assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
SCLC cell lines
-
Complete cell culture medium
-
This compound
-
AlamarBlue reagent
-
96-well plates (black plates for fluorescence measurement are recommended)
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed the SCLC cells in a 96-well plate.
-
-
Drug Treatment:
-
Treat the cells with a range of amrubicin concentrations as described for the MTT assay.
-
Incubate for 48-72 hours.
-
-
AlamarBlue Addition and Incubation:
-
Fluorescence/Absorbance Measurement:
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes involved in amrubicin chemosensitivity testing, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This technical guide provides a foundational resource for researchers engaged in the preclinical assessment of this compound for SCLC. The detailed protocols and compiled cytotoxicity data offer a practical starting point for in vitro studies. The visualized workflow and signaling pathway serve to contextualize the experimental procedures and the molecular basis of amrubicin's therapeutic effect. Further research into the nuances of amrubicin's activity in a broader range of SCLC subtypes and in combination with other therapeutic agents will continue to be a critical area of investigation in the pursuit of more effective treatments for this challenging disease.
References
- 1. Chemosensitivity testing of small cell lung cancer using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. allevi3d.com [allevi3d.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Amrubicin's Potent Engine: A Technical Deep Dive into the Active Metabolite, Amrubicinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride, a third-generation synthetic anthracycline, has emerged as a significant therapeutic agent, particularly in the management of lung cancer.[1][2] Its clinical efficacy, however, is largely attributed to its principal active metabolite, amrubicinol. This technical guide provides an in-depth exploration of amrubicinol, focusing on its mechanism of action, pharmacology, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Physicochemical Properties and Metabolism
Amrubicin acts as a prodrug, undergoing metabolic conversion to the pharmacologically more potent amrubicinol.[2] This biotransformation is a critical step in its mechanism of action.
Metabolic Pathway
The conversion of amrubicin to amrubicinol is primarily catalyzed by cytosolic carbonyl reductases (CBRs) located in the liver and tumor tissues.[3] This enzymatic reaction involves the reduction of the C-13 carbonyl group of amrubicin to a hydroxyl group, resulting in the formation of amrubicinol.[3][4]
Metabolic conversion of amrubicin to its active form, amrubicinol.
Pharmacodynamics: Mechanism of Action
Amrubicinol exerts its potent cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and repair.[5][6][7]
Topoisomerase II Inhibition Signaling Pathway
Amrubicinol stabilizes the covalent complex formed between topoisomerase II and DNA, known as the cleavable complex.[5][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5][7] The persistence of these breaks triggers downstream cellular responses, including cell cycle arrest and apoptosis.[8][9]
Signaling pathway of amrubicinol-mediated topoisomerase II inhibition.
Data Presentation
In Vitro Cytotoxicity
Amrubicinol consistently demonstrates significantly greater cytotoxic potency than its parent compound, amrubicin, across a range of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values highlight this superior activity.
| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Amrubicinol IC50 (µM) |
| LX-1 | Lung Carcinoma | 2.4 ± 0.8 | 0.096 ± 0.064 |
| A549 | Lung Carcinoma | Not specified | Not specified |
| A431 | Epidermoid Carcinoma | 0.61 ± 0.10 | 0.019 ± 0.010 |
| BT-474 | Breast Carcinoma | 3.0 ± 0.3 | 0.21 ± 0.05 |
| Data from a study where cells were exposed to the agents for 3 days.[3] |
Human Pharmacokinetics
Clinical studies have characterized the pharmacokinetic profiles of both amrubicin and amrubicinol in cancer patients. Following intravenous administration of amrubicin, it is rapidly converted to amrubicinol.
| Parameter | Amrubicin | Amrubicinol | Study Population |
| Dose | 35-40 mg/m² | - | Japanese patients with lung cancer[10] |
| AUC₀₋₂₄ (ng·h/mL) | 1007 ± 354 | 309 ± 117 | Japanese patients with lung cancer[10] |
| CL (L/h) | 40.5 ± 14.6 | 134 ± 55.4 | Japanese patients with lung cancer[10] |
| Vd (L) | 1630 ± 1030 | 6090 ± 4400 | Japanese patients with lung cancer[10] |
| t½ (h) | 27.9 ± 11.2 | 34.2 ± 15.6 | Japanese patients with lung cancer[10] |
| Dose | 40 mg/m² | - | Patients with relapsed SCLC |
| Median OS (months) | 7.5 | - | Patients with relapsed SCLC |
| Median PFS (months) | 4.0 | - | Patients with relapsed SCLC |
| ORR (%) | 31.1 | - | Patients with relapsed SCLC |
| AUC: Area under the curve, CL: Clearance, Vd: Volume of distribution, t½: Half-life, OS: Overall Survival, PFS: Progression-Free Survival, ORR: Overall Response Rate, SCLC: Small-Cell Lung Cancer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Amrubicin and Amrubicinol Quantification
This method is for the simultaneous determination of amrubicin and its metabolite amrubicinol in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of methanol for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant into the HPLC system.
2. HPLC Conditions:
-
Column: Monolithic silica column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) with a guard column.
-
Mobile Phase: A mixture of tetrahydrofuran, dioxane, and water (containing 2.3 mM acetic acid and 4 mM sodium 1-octanesulfonate) in a 2:6:15 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 480 nm and emission at 550 nm.
-
Linearity Range: 2.5–5000 ng/mL for both compounds.
In Vitro Cell Growth Inhibition Assay (MTT Assay)
This assay determines the cytotoxic effects of amrubicin and amrubicinol on cancer cell lines.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
2. Drug Treatment:
-
Prepare serial dilutions of amrubicin and amrubicinol in culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate for 72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitory effect of amrubicinol on the catalytic activity of topoisomerase II.
1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
120 mM KCl
-
10 mM MgCl₂
-
0.5 mM ATP
-
0.5 mM DTT
-
30 µg/mL BSA
-
0.2 µg of kinetoplast DNA (kDNA)
-
Purified human topoisomerase II enzyme
-
Varying concentrations of amrubicinol.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
4. Visualization:
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the origin of the gel.
Mandatory Visualizations
Preclinical Drug Development Workflow for Amrubicin
The preclinical evaluation of a compound like amrubicin follows a structured workflow to assess its potential as a therapeutic agent before advancing to clinical trials.
A streamlined workflow for the preclinical evaluation of amrubicin.
Conclusion
Amrubicinol stands as the primary driver of amrubicin's anticancer activity. Its potent inhibition of topoisomerase II, leading to DNA damage and apoptosis, underscores its therapeutic importance. This technical guide provides a foundational resource for researchers, offering a consolidated view of amrubicinol's pharmacology and the essential experimental protocols for its investigation. A thorough understanding of these technical aspects is paramount for the continued development and optimization of amrubicin-based therapies and the design of next-generation topoisomerase II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II study of amrubicin at a dose of 45 mg/m2 in patients with previously treated small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. embopress.org [embopress.org]
- 10. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amrubicin Hydrochloride Combination Therapy in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of amrubicin hydrochloride in combination therapies for lung cancer, with a primary focus on Small Cell Lung Cancer (SCLC). Detailed protocols for key clinical trials are provided to inform experimental design and clinical practice.
Introduction
Amrubicin is a potent, synthetic third-generation anthracycline that functions as a topoisomerase II inhibitor.[1][2] It has demonstrated significant antitumor activity in lung cancer, particularly SCLC, a highly aggressive malignancy characterized by rapid growth and early metastasis.[1] While initial treatment responses to platinum-based chemotherapy are often high in SCLC, relapse is common, necessitating effective second-line therapies. Amrubicin, alone or in combination, has emerged as a key therapeutic option in this setting, as well as in first-line treatments. This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed protocols for amrubicin-based combination therapies.
Mechanism of Action: Topoisomerase II Inhibition
Amrubicin exerts its cytotoxic effects by targeting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] The drug intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][5] The resulting DNA damage triggers cell cycle arrest and apoptosis, preferentially affecting rapidly proliferating cancer cells.[3][6]
Key Combination Therapies and Clinical Data
Amrubicin has been investigated in combination with several cytotoxic and targeted agents. The following tables summarize quantitative data from key clinical trials.
Amrubicin in Combination with Platinum Agents (Cisplatin)
This combination has been explored in both first-line and second-line settings for SCLC, as well as for Non-Small Cell Lung Cancer (NSCLC).
| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |
| JCOG 0509[7] | Extensive-Disease SCLC (ED-SCLC) | First-line | Amrubicin (40 mg/m² D1-3) + Cisplatin (60 mg/m² D1) q3w | 142 | 77.9% | 5.1 | 15.0 | Neutropenia (79.3), Febrile Neutropenia (32.1) |
| NCT00660504[8] | ED-SCLC | First-line | Amrubicin (40 mg/m² D1-3) + Cisplatin (60 mg/m² D1) q3w | 149 | 69.8% | 7.13 | 11.79 | Bone Marrow Failure (23.5), Neutropenia (54.4), Leukopenia (34.9) |
| UMIN000005816[9] | Limited-Disease SCLC (LD-SCLC) | First-line with concurrent radiotherapy | Amrubicin (escalating doses) + Cisplatin (60 mg/m² D1) q4w | 8 | 87.5% | Not Reported | 24.7 | Neutropenia, Leukopenia |
| Phase I NSCLC[10] | Advanced NSCLC | Previously Treated | Amrubicin (25 mg/m²) + Cisplatin (20 mg/m²) D1-3 q3-4w | 15 | 27% (Partial Response) | Not Reported | Not Reported | Neutropenia (lasting ≥4 days), Febrile Neutropenia |
Amrubicin in Combination with Topoisomerase I Inhibitors (Irinotecan)
The sequential inhibition of topoisomerase I and II is a rational combination, with preclinical data suggesting synergistic effects.[11]
| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |
| JMTO LC 08-01[12] | ED-SCLC | First-line | Amrubicin (90 mg/m² D1) + Irinotecan (50 mg/m² D1, 8) q3w | 50 | 70.0% | 4.8 | 14.8 | Not specified in abstract |
| Dose Escalation Study[13] | ED-SCLC | First-line | Amrubicin (35 mg/m² D1-3) + Irinotecan (60 mg/m² D1) q3w with G-CSF support | 6 (at recommended dose) | 100% (1 CR, 12 PR in total 13 patients) | Not Reported | 17.4 | Neutropenic Fever (at MTD) |
Amrubicin in Combination with Immunotherapy (Pembrolizumab)
Preclinical studies suggest that anthracyclines may induce immunogenic cell death, providing a rationale for combination with immune checkpoint inhibitors.[14][15]
| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |
| NCT03253068[14][15] | Relapsed SCLC | Second-line | Amrubicin (40 mg/m² D1-3) + Pembrolizumab (200 mg D1) q3w | 25 | 52.0% | 4.0 | 10.6 | Neutropenia (64), Leukopenia (40), Febrile Neutropenia (16) |
Experimental Protocols
The following are detailed protocols for key clinical trials involving amrubicin combination therapy. These are intended for informational purposes and to guide the design of future studies.
Protocol 1: Amrubicin and Cisplatin for First-Line Treatment of ED-SCLC (Based on NCT00660504)[8]
1. Patient Eligibility (Inclusion Criteria Summary):
-
Histologically or cytologically confirmed Extensive-Disease Small Cell Lung Cancer (ED-SCLC).
-
Previously untreated for ED-SCLC.
-
Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1.
-
Adequate hematological, renal, and hepatic function.
2. Treatment Schedule (per 21-day cycle):
-
Day 1:
-
Amrubicin 40 mg/m² administered intravenously.
-
Cisplatin 60 mg/m² administered intravenously.
-
-
Days 2 and 3:
-
Amrubicin 40 mg/m² administered intravenously.
-
-
This cycle is repeated every 21 days for 4 to 6 cycles, or until disease progression or unacceptable toxicity.
3. Monitoring and Assessments:
-
Tumor response should be evaluated every two cycles using standardized criteria (e.g., RECIST).
-
Adverse events should be monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose modifications for hematological and non-hematological toxicities should be clearly defined in the study protocol.
Protocol 2: Amrubicin and Pembrolizumab for Second-Line Treatment of Relapsed SCLC (Based on NCT03253068)[14][15]
1. Patient Eligibility (Inclusion Criteria Summary):
-
Histologically or cytologically confirmed SCLC that has relapsed after at least one platinum-containing chemotherapy regimen.
-
ECOG Performance Status of 0-1.
-
At least one measurable lesion as defined by RECIST.
-
Adequate organ function.
-
No prior treatment with an immune checkpoint inhibitor.
2. Treatment Schedule (per 21-day cycle):
-
Day 1:
-
Pembrolizumab 200 mg (flat dose) administered intravenously.
-
Amrubicin 40 mg/m² administered intravenously.
-
-
Days 2 and 3:
-
Amrubicin 40 mg/m² administered intravenously.
-
-
This cycle is repeated every 21 days. Amrubicin is continued until disease progression or unacceptable toxicity. Pembrolizumab is continued for a maximum of two years.
3. Monitoring and Assessments:
-
Tumor assessments should be performed at baseline and every 6-9 weeks thereafter.
-
Careful monitoring for both chemotherapy-related toxicities and immune-related adverse events is critical.
-
Primary endpoint for this study was Overall Response Rate. Secondary endpoints included Progression-Free Survival, Overall Survival, and safety.
Conclusion
This compound in combination with other chemotherapeutic agents or immunotherapy shows significant promise in the treatment of lung cancer, particularly SCLC. The combination of amrubicin and cisplatin is an active regimen in first-line ED-SCLC, while the combination with pembrolizumab has shown encouraging response rates in the relapsed setting. The choice of combination partner and treatment line depends on the patient's prior therapies and clinical status. Further research is warranted to optimize these combination strategies, potentially through biomarker-driven patient selection, and to explore novel combinations to further improve outcomes for patients with lung cancer.
References
- 1. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. mdpi.com [mdpi.com]
- 6. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of amrubicin plus cisplatin and concurrent accelerated hyperfractionated thoracic radiotherapy for limited‐disease small cell lung cancer: protocol of ACIST study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized phase III trial of amrubicin/cisplatin versus etoposide/cisplatin as first-line treatment for extensive small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of amrubicin and cisplatin with concurrent thoracic radiotherapy (TRT) in limited-disease small cell lung cancer (LD-SCLC). - ASCO [asco.org]
- 10. Phase I study of this compound and cisplatin in patients previously treated for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Phase II Trial of Amrubicin Plus Irinotecan Versus Cisplatin Plus Irinotecan in Chemo-naïve Patients With Extensive-Disease Small-Cell Lung Cancer: Results of the Japan Multinational Trial Organization (JMTO) LC 08-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose escalation study of amrubicin in combination with fixed-dose irinotecan in patients with extensive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pembrolizumab Plus Amrubicin in Patients With Relapsed SCLC: Multi-Institutional, Single-Arm Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Protocol for Amrubicin Hydrochloride in Mice: Application Notes for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amrubicin hydrochloride is a synthetic 9-aminoanthracycline and a potent inhibitor of DNA topoisomerase II.[1][2] It is a prodrug that is converted in vivo to its active metabolite, amrubicinol, which exhibits significantly greater cytotoxic activity.[3][4] Amrubicin has demonstrated potent antitumor effects in preclinical models, particularly against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) xenografts, often showing superior efficacy compared to doxorubicin.[4] These application notes provide detailed protocols for the preparation and administration of this compound in mice for efficacy and toxicity studies.
Mechanism of Action
Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by intercalating into DNA and stabilizing the DNA-topoisomerase II complex. This prevents the re-ligation of double-stranded DNA breaks, leading to an inhibition of DNA replication, RNA and protein synthesis, and ultimately, cell death.[1][2][3]
Data Presentation
Table 1: Recommended Dosing Regimens for this compound in Mice
| Parameter | Single Dose Administration | 5-Day Consecutive Administration |
| Dosage | 25 mg/kg (Maximum Tolerated Dose)[5] | 5-10 mg/kg/day (Suggested starting range)¹ |
| Administration Route | Intravenous (i.v.) bolus[5] | Intravenous (i.v.) bolus |
| Schedule | Once, on Day 0[5] | Once daily for 5 consecutive days |
| Mouse Strain | BALB/c nu/nµ or other immunodeficient strains[5] | BALB/c nu/nµ or other immunodeficient strains |
¹Note: A 5-day consecutive treatment schedule has been reported to be more effective, with a higher total maximum tolerated dose than a single administration.[6] The specific dose was not detailed in the reviewed literature. A dose-finding study starting in the 5-10 mg/kg/day range is recommended.
Table 2: Summary of Acute Toxicity Profile in Mice
| Parameter | Observation | Reference |
| Lethal Dose, 50% (LD50) | 42 mg/kg (intravenous) | DrugBank Online |
| Maximum Tolerated Dose (MTD) | 25 mg/kg (single i.v. bolus) | [7] |
| Primary Toxicities | Myelosuppression | [7] |
| Observed Clinical Signs | Body weight decrease, ataxia, hair loss | [7] |
Table 3: Suggested Time Points for Pharmacokinetic Analysis in Mice
| Time Point (post-injection) | Sample | Analytes |
| 0 (pre-dose) | Blood/Plasma | Amrubicin, Amrubicinol |
| 5 minutes | Blood/Plasma | Amrubicin, Amrubicinol |
| 15 minutes | Blood/Plasma | Amrubicin, Amrubicinol |
| 30 minutes | Blood/Plasma | Amrubicin, Amrubicinol |
| 1 hour | Blood/Plasma | Amrubicin, Amrubicinol |
| 2 hours | Blood/Plasma | Amrubicin, Amrubicinol |
| 4 hours | Blood/Plasma | Amrubicin, Amrubicinol |
| 8 hours | Blood/Plasma | Amrubicin, Amrubicinol |
| 24 hours | Blood/Plasma | Amrubicin, Amrubicinol |
Note: This schedule is a suggestion based on human pharmacokinetic data and general mouse pharmacokinetic study design. Optimal time points may vary.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Solubilization: this compound is soluble in DMSO.[8] Prepare a stock solution by dissolving the required amount of this compound powder in a minimal amount of sterile DMSO. For example, create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Dilution: For injection, the DMSO stock solution must be diluted to the final desired concentration using sterile 0.9% saline. A clinical study protocol dissolved amrubicin in normal saline for intravenous administration.[4]
-
Important: The final concentration of DMSO in the injected solution should be kept low (ideally ≤5%) to avoid toxicity.
-
Example Calculation for a 2.5 mg/mL dosing solution:
-
Take 250 µL of the 10 mg/mL amrubicin stock in DMSO.
-
Add 750 µL of sterile 0.9% saline.
-
This results in a 1 mL solution with a final amrubicin concentration of 2.5 mg/mL and a final DMSO concentration of 25%. This is for calculation illustration; a lower final DMSO concentration is recommended. To achieve 5% DMSO, a higher concentration stock or a different vehicle system may be required.
-
-
-
Final Preparation: Prepare the final dosing solution fresh on the day of injection. Keep the solution on ice, protected from light, until administration.
Protocol 2: Human Tumor Xenograft Model Establishment
Materials:
-
Human cancer cell line (e.g., SCLC or NSCLC)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nu/nµ or SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30G)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells that are in the logarithmic growth phase.
-
Cell Suspension: Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .
-
Treatment Initiation: Randomize mice into treatment and control groups when the average tumor volume reaches 100-300 mm³.[5]
Protocol 3: Intravenous (Tail Vein) Administration
Materials:
-
Prepared this compound dosing solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile syringes (e.g., 0.3-1.0 mL) with 27-30G needles
Procedure:
-
Preparation: Weigh the mouse to calculate the exact volume of the drug solution to be injected. A common injection volume for mice is 5-10 mL/kg. For a 25 mg/kg dose using a 2.5 mg/mL solution, the injection volume would be 10 µL per gram of body weight.
-
Restraint: Place the mouse in a suitable restrainer.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. The needle should be nearly parallel to the vein.
-
Administration: Slowly inject the calculated volume. Observe the injection site to ensure the solution is entering the vein and not leaking into the surrounding tissue (which would form a subcutaneous bleb).
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 4: Toxicity Monitoring
Procedure:
-
Body Weight: Record the body weight of each mouse daily for the first week after treatment and 2-3 times per week thereafter. A body weight loss of more than 15-20% is often a humane endpoint.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, including:
-
Changes in posture or activity (e.g., ataxia, lethargy)
-
Changes in appearance (e.g., hair loss, hunched posture)
-
Changes in breathing
-
Any other signs of distress.
-
-
Hematological Analysis (Optional): To specifically assess myelosuppression, blood samples can be collected at specified time points (e.g., nadir is often 5-7 days post-treatment for anthracyclines) for complete blood counts (CBC).
Conclusion
This document provides a comprehensive set of protocols for the administration of this compound in mouse xenograft models. Adherence to these guidelines for drug preparation, animal handling, and administration will support the generation of reliable and reproducible data for the preclinical evaluation of this potent anticancer agent. Investigators should adapt these protocols as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Amrubicin Hydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride is a third-generation synthetic 9-amino-anthracycline and a potent topoisomerase II inhibitor.[1] It has demonstrated significant antitumor activity, particularly in small-cell and non-small-cell lung cancer.[2] Amrubicin is converted in the body to its active metabolite, amrubicinol, which can be 5 to 54 times more potent than the parent drug.[3] Unlike other anthracyclines, amrubicin exhibits reduced cardiotoxicity, making it a promising candidate for cancer chemotherapy.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its cytotoxic and mechanistic effects on cancer cells.
Mechanism of Action
Amrubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] By stabilizing the topoisomerase II-DNA complex, amrubicin prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage.[4] This DNA damage triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[4] The apoptotic pathway is mediated through the activation of caspase-3 and -7.[4]
Signaling Pathway
The primary signaling pathway initiated by this compound treatment involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.
References
- 1. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amrubicin Hydrochloride in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amrubicin hydrochloride in preclinical human tumor xenograft models. This document includes summaries of efficacy data, detailed experimental protocols for in vivo studies, and a description of the drug's mechanism of action with corresponding signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a synthetic 9-aminoanthracycline derivative and a potent topoisomerase II inhibitor.[1][2] It is converted in the liver to its active metabolite, amrubicinol, which can be 5 to 100 times more active than the parent compound.[2][3] Amrubicin and amrubicinol exert their cytotoxic effects by stabilizing the complex between DNA and topoisomerase II, which leads to DNA double-strand breaks and ultimately inhibits DNA replication and triggers cell death.[1][4] Preclinical studies in human tumor xenograft models have demonstrated significant antitumor activity, particularly in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[5]
Efficacy of Amrubicin in Human Tumor Xenograft Models
Amrubicin has shown substantial antitumor activity as a single agent and in combination with other chemotherapeutic agents in various human tumor xenograft models. The efficacy is often expressed as the T/C ratio (%), which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C value indicates higher antitumor activity.
Single-Agent Efficacy of Amrubicin
The following table summarizes the single-agent activity of amrubicin in different human lung cancer xenograft models.
| Tumor Line | Cancer Type | Dose (mg/kg) | Schedule | T/C (%) at Day 14 | Reference |
| Lu-24 | SCLC | 25 | i.v., single dose | 17 | [5] |
| Lu-134 | SCLC | 25 | i.v., single dose | 9 | [5] |
| Lu-99 | NSCLC | 25 | i.v., single dose | 29 | [5] |
| LC-6 | NSCLC | 25 | i.v., single dose | 50 | [5] |
| L-27 | NSCLC | 25 | i.v., single dose | 26 | [5] |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; i.v.: intravenous
Combination Therapy Efficacy
Amrubicin has been evaluated in combination with other anticancer agents to enhance its therapeutic effect.
| Tumor Line | Cancer Type | Combination Agents | Amrubicin Dose (mg/kg) | T/C (%) - Amrubicin Alone | T/C (%) - Combination | Reference |
| 4-1ST | Gastric | Trastuzumab | 25 | ~40 | ~10 | [5] |
Experimental Protocols
This section provides detailed protocols for establishing human tumor xenograft models and for the administration and evaluation of amrubicin.
Protocol for Establishing Human Tumor Xenograft Models
This protocol outlines the steps for creating subcutaneous xenograft models in immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Female athymic nude mice (4-6 weeks old)[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1-cc syringes with 27- or 30-gauge needles[6]
-
Hemocytometer and Trypan blue solution[6]
-
Digital calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture human tumor cells in appropriate complete medium until they reach 70-80% confluency.
-
A few hours before harvesting, replace the medium to remove dead cells.[6]
-
Wash the cells with PBS, then detach them using a minimal amount of trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[6]
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS (or a PBS/Matrigel mixture) at a concentration of approximately 3.0 x 10^7 cells/mL.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining.[6]
-
-
Animal Acclimatization and Preparation:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .[6]
-
Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).[6][8]
-
Protocol for Amrubicin Administration and Efficacy Evaluation
Materials:
-
This compound
-
Sterile saline for injection
-
Syringes and needles appropriate for intravenous injection
-
Animal balance
Procedure:
-
Drug Preparation and Administration:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer amrubicin intravenously (i.v.) via the tail vein. A common single-dose regimen in preclinical models is 25 mg/kg.[5]
-
For combination studies, amrubicin is often administered approximately one hour before the other agent.[5]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
Mechanism of Action and Signaling Pathways
Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]
Caption: Mechanism of action of amrubicin leading to apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating amrubicin in a human tumor xenograft model.
Caption: Workflow for a xenograft study of amrubicin.
References
- 1. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. google.com [google.com]
- 8. Tumor volume measurement [bio-protocol.org]
Preclinical Evaluation of Amrubicin Hydrochloride and Cisplatin Combination Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride, a synthetic 9-aminoanthracycline, is a potent topoisomerase II inhibitor. Its active metabolite, amrubicinol, demonstrates significantly higher activity in inhibiting this key enzyme involved in DNA replication and repair.[1][2][3] Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and subsequent apoptosis. The distinct mechanisms of action of amrubicin and cisplatin provide a strong rationale for their combined use in cancer therapy, with the potential for synergistic anti-tumor effects and the ability to overcome drug resistance.
These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of this compound and cisplatin in cancer cell lines and xenograft models.
Data Presentation: In Vitro Cytotoxicity
The combination of amrubicinol and cisplatin has demonstrated synergistic cytotoxic effects in small-cell lung cancer (SCLC) cell lines, including those resistant to cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) of Amrubicinol and Cisplatin in SCLC Cell Lines [1]
| Cell Line | Compound | IC50 (nM) |
| SBC-3 (Parental) | Amrubicinol | 33 |
| Cisplatin | 345 | |
| SBC-3/CDDP (Cisplatin-Resistant) | Amrubicinol | - |
| Cisplatin | 2484 (7.2-fold resistant) |
Note: The IC50 for amrubicinol in the SBC-3/CDDP line was not explicitly stated in the source but the cell line retained sensitivity to amrubicinol (1.7-fold increase in resistance compared to parental).[1][4]
Table 2: Combination Index (CI) Values for Amrubicinol and Cisplatin in SCLC Cell Lines [1]
| Cell Line | Combination | CI at IC70 | CI at IC90 | Interpretation |
| SBC-3 | Amrubicinol + Cisplatin | 0.82 | 0.35 | Synergy |
| SBC-3/SN-38 | Amrubicinol + Cisplatin | 0.99 | 0.89 | Synergy |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of amrubicin and cisplatin, alone and in combination, and to evaluate for synergistic effects.
Materials:
-
SCLC or other cancer cell lines (e.g., SBC-3)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
This compound (to be metabolized to amrubicinol by cells) or amrubicinol
-
Cisplatin
-
AlamarBlue or MTT reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of amrubicin and cisplatin in an appropriate solvent (e.g., DMSO for amrubicin, 0.9% NaCl for cisplatin).[5]
-
Create a dilution series for each drug and for the combination at a fixed ratio.
-
Remove the culture medium from the wells and add fresh medium containing the drugs at the desired concentrations. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Viability Assessment (AlamarBlue Assay): [1][4]
-
Add AlamarBlue reagent (10% of the volume in the well) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.[1]
-
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by amrubicin and cisplatin.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with amrubicin, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48-72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the percentage of apoptosis induced by the combination treatment to that of the single agents. An increase in the apoptotic cell fraction with the combination treatment suggests a synergistic effect on apoptosis induction.[1][4]
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of amrubicin and cisplatin in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell lines (e.g., SCLC or NSCLC cell lines)
-
Matrigel (optional)
-
This compound and cisplatin for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, amrubicin alone, cisplatin alone, amrubicin + cisplatin).
-
-
Drug Administration:
-
Administer the drugs via an appropriate route (e.g., intravenous for amrubicin, intraperitoneal for cisplatin) based on established preclinical dosing schedules. A potential starting point could be amrubicin at 25 mg/kg and cisplatin at a clinically relevant dose, but this should be optimized.[6]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Signaling Pathways and Mechanisms of Action
The synergistic effect of amrubicin and cisplatin stems from their complementary mechanisms of action targeting DNA.
Caption: Combined action of Amrubicin and Cisplatin leading to apoptosis.
Amrubicin's active metabolite, amrubicinol, inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks.[2][3] Cisplatin, on the other hand, forms intra- and inter-strand DNA adducts, causing DNA damage and replication stress. The simultaneous induction of these distinct forms of DNA damage by the combination therapy overwhelms the cancer cell's DNA repair mechanisms, leading to the activation of the caspase cascade and, ultimately, apoptosis.[7] This dual assault on DNA integrity is believed to be the basis for the observed synergistic cytotoxicity.
Conclusion
The preclinical data strongly support the combination of this compound and cisplatin as a promising therapeutic strategy. The synergistic cytotoxicity observed in vitro, including in cisplatin-resistant models, and the significant tumor growth inhibition seen in vivo, provide a solid foundation for further investigation. The detailed protocols provided herein offer a standardized approach for researchers to evaluate this combination in various cancer models, contributing to a deeper understanding of its therapeutic potential and informing clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of amrubicin plus cisplatin and concurrent accelerated hyperfractionated thoracic radiotherapy for limited‐disease small cell lung cancer: protocol of ACIST study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Amrubicin Hydrochloride: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amrubicin hydrochloride in non-small cell lung cancer (NSCLC) research. This document includes a summary of its mechanism of action, relevant clinical data, detailed experimental protocols for in vitro studies, and diagrams of the key signaling pathways involved.
Introduction
This compound is a synthetic anthracycline derivative and a potent inhibitor of topoisomerase II.[1][2][3] It has been approved in Japan for the treatment of both non-small cell and small-cell lung cancer (SCLC).[1][2] Its active metabolite, amrubicinol, exhibits even greater cytotoxic activity than the parent compound.[1] Amrubicin's primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which leads to DNA double-strand breaks and ultimately induces apoptosis in cancer cells.[1][4]
Data Presentation
Clinical Trial Data for Amrubicin in Lung Cancer
The following tables summarize the efficacy of this compound in clinical trials for both NSCLC and SCLC.
Table 1: Amrubicin Monotherapy in Advanced NSCLC
| Patient Population | Dosage | Response Rate | Median Survival Time (MST) | Reference |
| Previously untreated advanced NSCLC | 45 mg/m²/day for 3 days | 27.9% | 11.7 months | [1][2] |
Table 2: Amrubicin in Combination Therapy and in SCLC
| Cancer Type | Treatment Regimen | Response Rate | Median Survival Time (MST) | Additional Notes | Reference |
| Extensive-Disease SCLC (ED-SCLC) | Amrubicin (40 mg/m²/day) + Cisplatin (60 mg/m²/day) | 75.8% | 13.6 months | 1-year survival rate: 56.1% | [1][2] |
| Relapsed SCLC (Sensitive) | Amrubicin Monotherapy | 52% | 11.6 months | Progression-free survival: 4.2 months | [1][2] |
| Relapsed SCLC (Refractory) | Amrubicin Monotherapy | 50% | 10.3 months | Progression-free survival: 2.6 months | [1][2] |
| Pretreated NSCLC (without EGFR mutation) | Amrubicin (30 mg/m²/day, days 1-3) + S-1 (40 mg/m², days 1-14) | 25.0% | 15.6 months | Median progression-free survival: 3.8 months | [5] |
Mechanism of Action and Signaling Pathways
Amrubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. The apoptotic signaling cascade initiated by amrubicin involves the mitochondrial pathway, characterized by the activation of caspase-3 and caspase-7.[1][4]
A more detailed view of the apoptotic pathway reveals the involvement of the Bcl-2 family of proteins and the loss of mitochondrial membrane potential.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound on NSCLC cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying amrubicin-induced apoptosis.
Materials:
-
NSCLC cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following amrubicin treatment.
Materials:
-
NSCLC cell line
-
6-well plates or larger culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with amrubicin as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound is a promising agent for NSCLC research, demonstrating clear cytotoxic effects through the induction of apoptosis. The provided protocols offer a starting point for in vitro investigations into its efficacy and mechanism of action. Further research is warranted to fully elucidate its potential in various NSCLC subtypes and in combination with other therapeutic agents.
References
- 1. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amrubicin for the treatment of advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II study of amrubicin in combination with S-1 as second-line chemotherapy for non-small-cell lung cancer without EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amrubicin Hydrochloride Experimental Results: Technical Support Center
Welcome to the technical support center for Amrubicin hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Metabolite Activity: Amrubicin is a prodrug that is converted to its active metabolite, amrubicinol, which is 5 to 54 times more potent.[1] Differences in cellular metabolism between experiments or cell lines can lead to variability in the concentration of the active compound.
-
Time-Dependent Effects: The IC50 of many chemotherapeutic agents can be time-dependent. Ensure that the endpoint of your cell viability assay is consistent across all experiments.[2]
-
Cell Density: The initial cell seeding density can influence drug efficacy. Higher cell densities may require higher concentrations of the drug to achieve the same effect. Standardize your cell seeding protocol.
-
Compound Stability: While stock solutions in DMSO are stable when stored at -20°C, the stability of Amrubicin in cell culture media over longer incubation periods (e.g., beyond 72 hours) may vary. Consider replenishing the media with fresh drug for longer-term experiments.
Q2: I am observing precipitation in my cell culture wells after adding this compound. How can I prevent this?
A2: Precipitation of this compound in cell culture media can occur and may affect your results. Here are some common causes and solutions:
-
Solubility Limits: this compound is soluble in DMSO but has poor solubility in aqueous solutions like cell culture media.[3] Ensure that the final concentration of DMSO in your media is kept low (typically <0.5%) to maintain cell health and that the final drug concentration does not exceed its solubility limit in the media.
-
Temperature Changes: Rapid temperature changes can cause compounds to precipitate.[4] When diluting your stock solution, allow it to come to room temperature before adding it to the cell culture media. Also, ensure the media is at 37°C.
-
Media Components: Certain components in serum or media supplements can interact with the compound, leading to precipitation. If you suspect this, you can try reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if appropriate for your cell line.
Q3: My flow cytometry results for apoptosis (Annexin V/PI staining) after Amrubicin treatment show a high percentage of necrotic cells, even at early time points. Is this expected?
A3: While Amrubicin primarily induces apoptosis, observing a significant necrotic population, especially at early time points, could indicate a few things:
-
High Drug Concentration: At high concentrations, Amrubicin can cause rapid cell death that may present as necrosis rather than apoptosis. Consider performing a dose-response and time-course experiment to find the optimal concentration and time point to observe apoptosis.
-
Experimental Artifacts: Rough handling of cells during harvesting (e.g., harsh trypsinization or centrifugation) can damage cell membranes, leading to an increase in propidium iodide (PI) positive cells. Handle cells gently throughout the staining procedure.
-
Late-Stage Apoptosis: Cells in late-stage apoptosis will also stain positive for PI. If your time point is too late, you may be observing a population that has already progressed through apoptosis to secondary necrosis. Analyze earlier time points to capture the early apoptotic population (Annexin V positive, PI negative).
Q4: I am not observing the expected G2/M arrest in my cell cycle analysis after Amrubicin treatment. What should I check?
A4: Amrubicin is known to cause G2/M cell cycle arrest.[5][6] If you are not observing this, consider the following:
-
Cell Line Specificity: The extent and timing of G2/M arrest can be cell line-dependent. Some cell lines may be more resistant to the cell cycle effects of Amrubicin.
-
Drug Concentration and Exposure Time: The induction of G2/M arrest is both dose- and time-dependent. You may need to increase the concentration of Amrubicin or the duration of exposure. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal window for observing G2/M arrest.
-
Flow Cytometry Protocol: Ensure your flow cytometry protocol for cell cycle analysis is optimized. This includes proper cell fixation (e.g., with cold 70% ethanol), RNase treatment to remove RNA, and staining with a DNA-intercalating dye like propidium iodide.
Quantitative Data Summary
The following tables provide a summary of reported in vitro data for this compound and its active metabolite, amrubicinol.
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| CCRF-CEM | Amrubicin | 3.3 | 1 hour | [3] |
| U937 | Amrubicin | 5.6 | 1 hour | [5] |
| U937 | Amrubicinol | 0.069 | 1 hour | [5] |
| A549 | Amrubicin | Not specified | 3 days | [7] |
| A549 | Amrubicinol | 14-37 times more active than Amrubicin | 3 days | [7] |
| H460 | Amrubicinol | 14-37 times more active than Amrubicin | 3 days | [7] |
| SBC-3 | Amrubicinol | Not specified | Not specified | |
| SBC-3/CDDP | Amrubicinol | Not specified | Not specified | |
| SBC-3/SN-38 | Amrubicinol | Not specified | Not specified |
Table 1: IC50 Values of Amrubicin and Amrubicinol in Various Cancer Cell Lines.
| Cell Line | Treatment | Effect | Observation | Reference |
| U937 | Amrubicin or Amrubicinol | Apoptosis | Dose-dependent increase in sub-G1 population | [5] |
| U937 | Amrubicin or Amrubicinol | Cell Cycle Arrest | Accumulation of cells in G2/M phase | [5] |
| A549 | Amrubicinol (0.02 µg/ml) + Hyperthermia | Necrosis | 10.7% at 48h, 8.7% at 72h | [7] |
| A549 | Amrubicinol (0.02 µg/ml) | Necrosis | 2.4% at 48h, 4.3% at 72h | [7] |
Table 2: Cellular Effects of Amrubicin and Amrubicinol Treatment.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Cell Viability (IC50) Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or WST-1.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis and necrosis in Amrubicin-treated cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen time points. Include an untreated control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or mild trypsinization.
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of Amrubicin-treated cells.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells by flow cytometry. Use a low flow rate for better resolution. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro experiments.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. embopress.org [embopress.org]
- 3. Enhancement of radiosensitivity by topoisomerase II inhibitor, amrubicin and amrubicinol, in human lung adenocarcinoma A549 cells and kinetics of apoptosis and necrosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of thermosensitivity by amrubicin or amrubicinol in human lung adenocarcinoma A549 cells and the kinetics of apoptosis and necrosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amrubicin Hydrochloride Cardiotoxicity Research
Welcome to the technical support center for researchers investigating amrubicin hydrochloride-induced cardiotoxicity. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo studies of amrubicin-induced cardiotoxicity.
In Vitro Experiments (e.g., H9c2 cells, hiPSC-Cardiomyocytes)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and vortex thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for signs of contamination. |
| No significant difference in cardiotoxicity markers (e.g., ROS, apoptosis) between control and amrubicin-treated groups. | 1. Amrubicin concentration is too low. 2. Incubation time is too short. 3. Insensitive detection assay. 4. Amrubicin has inherently lower cardiotoxicity than other anthracyclines. | 1. Perform a dose-response study to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal time point for analysis. 3. Ensure your assay is validated and has sufficient sensitivity. 4. Consider comparing with a positive control like doxorubicin to confirm assay performance. Amrubicin is known to have lower cardiotoxicity.[1][2][3] |
| Unexpectedly high cell death in control group. | 1. Poor cell health prior to the experiment. 2. Sub-optimal culture conditions (e.g., pH, temperature). 3. Toxicity from the vehicle (e.g., DMSO). | 1. Use cells within a low passage number and ensure they are healthy and actively dividing. 2. Maintain optimal cell culture conditions. 3. Ensure the final concentration of the vehicle is non-toxic to the cells. |
In Vivo Experiments (e.g., mouse, rat, zebrafish models)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate in the experimental group unrelated to cardiotoxicity. | 1. Incorrect drug dosage or administration. 2. Animal stress. 3. Underlying health issues in the animal cohort. | 1. Double-check dose calculations and ensure proper administration technique. 2. Handle animals gently and provide appropriate housing and enrichment. 3. Source animals from a reputable supplier and allow for an acclimatization period. |
| No significant changes in cardiac function (e.g., LVEF) after amrubicin administration. | 1. Insufficient cumulative dose. 2. Short duration of the study. 3. Amrubicin's lower cardiotoxic potential. | 1. Review the literature for appropriate dosing regimens for your animal model. 2. Consider extending the study duration to allow for the development of chronic cardiotoxicity. 3. Amrubicin has been shown to cause minimal changes in LVEF in some studies.[4] Consider using more sensitive markers of cardiac injury. |
| Inconsistent cardiac biomarker levels (e.g., cTnI, CK-MB). | 1. Improper sample collection or handling. 2. Variability in the timing of sample collection. 3. Assay variability. | 1. Follow standardized protocols for blood collection and processing. 2. Collect samples at consistent time points relative to drug administration. 3. Use a validated and reliable assay kit. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: How does amrubicin's cardiotoxicity compare to that of doxorubicin? A1: Amrubicin is generally considered to be less cardiotoxic than doxorubicin.[1][2] Preclinical studies in rabbits have shown that myocardial damage from amrubicin is comparable to that of control animals.[1] A pooled analysis of two phase II clinical trials in small cell lung cancer patients revealed that left ventricular ejection fraction (LVEF) remained stable even at high cumulative doses of amrubicin.[4]
-
Q2: What is the primary mechanism of amrubicin-induced cardiotoxicity? A2: Like other anthracyclines, the cardiotoxicity of amrubicin is thought to be primarily mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage in cardiomyocytes.[2] However, studies have shown that amrubicin produces less superoxide in cardiomyocytes compared to daunorubicin, which may contribute to its improved cardiac safety profile.[2]
-
Q3: What is the role of amrubicinol in cardiotoxicity? A3: Amrubicin is a prodrug that is converted to its active metabolite, amrubicinol, which is 5 to 54 times more potent than amrubicin itself.[1] While amrubicinol is a potent topoisomerase II inhibitor, its specific contribution to cardiotoxicity is an area of ongoing research. The pharmacokinetic profile of amrubicinol, including its distribution to cardiac tissue, is a key factor in determining its cardiotoxic potential.[5][6][7]
Mitigation Strategies
-
Q4: Are there any established cardioprotective agents for amrubicin? A4: Currently, there are no FDA-approved cardioprotective agents specifically for amrubicin. However, given its classification as an anthracycline, agents that have shown efficacy in reducing doxorubicin-induced cardiotoxicity may be considered for investigation. These include dexrazoxane, ACE inhibitors, beta-blockers, and statins. It is important to note that direct clinical evidence for the use of these agents with amrubicin is limited, and further research is needed.
-
Q5: Can antioxidants be used to reduce amrubicin-induced cardiotoxicity? A5: Given that ROS production is a key mechanism of amrubicin's cardiotoxicity, the use of antioxidants is a rational approach to investigate for cardioprotection.[2] Preclinical data suggests that antioxidants could potentially enhance the therapeutic index of amrubicin by reducing its cardiotoxic effects without compromising its anti-tumor activity.[2] However, clinical data to support this is currently lacking.
Quantitative Data Summary
Table 1: Comparative Cardiotoxicity of Amrubicin and Doxorubicin (Preclinical Data)
| Parameter | Amrubicin | Doxorubicin | Animal Model | Reference |
| Myocardial Damage | Comparable to control | Significant myocardial damage | Rabbit | [1] |
| Superoxide Production | Lower than daunorubicin | High | Rat Cardiomyocytes (in vitro) | [2] |
Table 2: Clinical Cardiac Safety of Amrubicin
| Parameter | Finding | Patient Population | Reference |
| Change in LVEF | Minimal changes from baseline, even at cumulative doses >1,000 mg/m² | Small Cell Lung Cancer | [4] |
| Incidence of LVEF drop >20% | 1.8% (2 out of 112 patients) | Small Cell Lung Cancer | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Amrubicin-Induced Cardiotoxicity in H9c2 Cells
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare fresh solutions of this compound in sterile DMSO and dilute to the desired concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with a range of amrubicin concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Cell Viability Assay (MTT):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells and incubate the lysate with a caspase-3 substrate.
-
Measure the fluorescence of the cleaved substrate using a fluorescence microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Normalize ROS and apoptosis data to the control group.
Protocol 2: In Vivo Assessment of Amrubicin-Induced Cardiotoxicity in a Mouse Model
-
Animals: Use 8-10 week old male C57BL/6 mice. House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: Administer this compound or saline (control) via intraperitoneal (i.p.) injection. A common regimen is a cumulative dose of 15-20 mg/kg, administered in divided doses over a period of 2-3 weeks.
-
Cardiac Function Monitoring (Echocardiography):
-
Perform baseline echocardiography before the first injection and at regular intervals throughout the study (e.g., weekly).
-
Anesthetize the mice with isoflurane and acquire M-mode images of the left ventricle.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).
-
-
Cardiac Biomarker Analysis:
-
At the end of the study, collect blood via cardiac puncture.
-
Separate the serum and measure the levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using ELISA kits.
-
-
Histopathological Analysis:
-
Euthanize the mice and perfuse the hearts with PBS followed by 4% paraformaldehyde.
-
Excise the hearts, fix them in 4% paraformaldehyde, and embed in paraffin.
-
Section the hearts and perform Hematoxylin and Eosin (H&E) staining to assess for myocardial damage, such as vacuolization, inflammation, and fibrosis.
-
-
Data Analysis: Compare the changes in cardiac function parameters and biomarker levels between the amrubicin-treated and control groups using appropriate statistical tests.
Visualizations
Caption: Simplified signaling pathway of amrubicin-induced cardiotoxicity.
Caption: General experimental workflow for assessing amrubicin cardiotoxicity.
References
- 1. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I study to assess the pharmacokinetics and the effect on cardiac repolarization of amrubicin and amrubicinol in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amrubicin Hydrochloride Resistance In Vitro
Welcome to the technical support center for researchers encountering amrubicin hydrochloride resistance in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, along with detailed experimental protocols and an overview of the underlying resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to amrubicin. What are the common underlying mechanisms?
A1: Amrubicin resistance in vitro is often multifactorial. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump amrubicin and its active metabolite, amrubicinol, out of the cell, reducing their intracellular concentration.[1][2][3][4][5]
-
Alterations in the Drug Target: Changes in the topoisomerase II enzyme, the target of amrubicin, can lead to resistance. This can include mutations in the gene encoding topoisomerase II, decreased expression of the enzyme, or post-translational modifications like phosphorylation that alter its function or interaction with the drug.[6][7][8][9][10]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and proliferation can counteract the cytotoxic effects of amrubicin. A key example is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway by its ligand, amphiregulin (AREG).[11][12][13][14][15][16]
Q2: I am trying to develop an amrubicin-resistant cell line, but I'm having trouble with cells dying off at higher concentrations. What is the best practice for this?
A2: Developing a stable drug-resistant cell line requires a gradual and patient approach. The most common method is continuous exposure to incrementally increasing concentrations of the drug.[17][18][19] Here are some key steps:
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to amrubicinol (the more active metabolite) by performing a dose-response curve and calculating the IC50.
-
Start with a low concentration: Begin by culturing the cells in a medium containing amrubicinol at a concentration below the IC50 (e.g., IC20).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the amrubicinol concentration. A 1.5- to 2-fold increase at each step is a common practice.[19]
-
Monitor and allow for recovery: It is crucial to monitor the cells closely. If you observe significant cell death, maintain the current drug concentration until the cell population recovers.
-
Patience is key: This process can take several months to establish a stable resistant cell line.[18]
Q3: My IC50 values for amrubicin are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell passage number and confluency: Cell characteristics can change with prolonged culturing. It is best to use cells within a consistent range of passage numbers. Cell density at the time of drug treatment can also significantly impact the results.
-
Assay variability: The metabolic assays commonly used to assess cell viability, such as the MTT assay, can be influenced by changes in cellular metabolism that may not directly correlate with cell death.[20][21]
-
Normalization: Ensure that your data is properly normalized to untreated controls on the same plate to account for variations in initial cell seeding density.[22]
-
Drug stability: Prepare fresh drug dilutions for each experiment, as amrubicin and amrubicinol can degrade over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicate wells of a cell viability assay. | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. Ensure thorough mixing of assay reagents before adding to the wells. |
| No significant difference in apoptosis between treated and untreated cells, despite a clear effect on viability. | The chosen time point may be too early or too late to detect peak apoptosis. The drug may be causing cell cycle arrest or senescence rather than apoptosis at the concentration tested. | Perform a time-course experiment to identify the optimal time point for apoptosis detection. Analyze cell cycle distribution using flow cytometry. |
| Difficulty in detecting topoisomerase II expression by Western blot in resistant cells. | The expression level of topoisomerase II may be significantly downregulated in resistant cells. The antibody may not be optimal. | Increase the amount of protein loaded on the gel. Use a positive control with known topoisomerase II expression. Test different primary antibodies. |
| Combination of amrubicin with another drug does not show a synergistic effect. | The drug concentrations may not be in the optimal range for synergy. The mechanism of action of the second drug may not be complementary to amrubicin. | Perform a checkerboard assay with a wide range of concentrations for both drugs to determine the optimal ratio for synergy. Choose a second agent based on known mechanisms of amrubicin resistance (e.g., an EGFR inhibitor if the AREG pathway is upregulated). |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on amrubicin resistance.
Table 1: Amrubicinol Sensitivity in Parental and Resistant Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Resistance to | Fold Resistance to Amrubicinol | Reference |
| SBC-3/SN-38 | SN-38 (Irinotecan metabolite) | 1.8 | [7] |
| SBC-3/CDDP | Cisplatin | 1.7 | [7] |
Note: This table illustrates that cell lines resistant to other chemotherapeutic agents may retain sensitivity to amrubicinol, suggesting a lack of complete cross-resistance.
Table 2: Combination Effects of Amrubicinol with Other Chemotherapeutic Agents in SCLC Cell Lines
| Cell Line | Combination | Effect | Reference |
| SBC-3/SN-38 | Amrubicinol + Cisplatin | Synergistic | [7] |
| SBC-3/CDDP | Amrubicinol + SN-38 | Synergistic or Additive | [7] |
Note: The synergistic or additive effects observed in these combinations suggest that they may be effective strategies to overcome resistance to single-agent chemotherapy.
Experimental Protocols
Protocol 1: Development of an Amrubicin-Resistant Cell Line
This protocol outlines the gradual drug induction method for generating an amrubicin-resistant cell line in vitro.[17][18][19]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Amrubicinol (active metabolite of amrubicin)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Sterile culture flasks and consumables
Methodology:
-
Determine the IC50 of the parental cell line: a. Seed cells in a 96-well plate at a predetermined optimal density. b. The following day, treat the cells with a serial dilution of amrubicinol for 72 hours. c. Assess cell viability using a suitable assay. d. Calculate the IC50 value using non-linear regression analysis.
-
Initiate resistance induction: a. Culture the parental cells in a medium containing amrubicinol at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this medium, passaging them as they reach 70-80% confluency.
-
Stepwise increase in drug concentration: a. Once the cells are proliferating at a rate similar to the parental cells, increase the amrubicinol concentration by 1.5- to 2-fold.[19] b. Continue this stepwise increase, allowing the cells to adapt at each concentration before proceeding to the next.
-
Maintenance and characterization of the resistant line: a. Once the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), the resistant cell line can be maintained in a medium containing a constant concentration of amrubicinol. b. Regularly assess the IC50 of the resistant line to ensure the stability of the resistant phenotype. c. Cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells seeded in a 96-well plate
-
Drug of interest (e.g., amrubicinol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug for the desired duration (e.g., 72 hours). Include untreated control wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Workflows
Amphiregulin (AREG)-Mediated Resistance to Amrubicin
Upregulation of the EGFR ligand Amphiregulin (AREG) can confer resistance to amrubicin.[11] Secreted AREG binds to the EGFR, activating downstream pro-survival pathways such as the MAPK/ERK pathway. This can be counteracted by EGFR inhibitors like cetuximab.
Caption: AREG-EGFR signaling in amrubicin resistance.
General Mechanisms of Resistance to Topoisomerase II Inhibitors
Resistance to topoisomerase II inhibitors like amrubicin is a complex process involving multiple cellular mechanisms that can prevent the drug from reaching its target or mitigate the consequences of its action.
Caption: Mechanisms of resistance to Topoisomerase II inhibitors.
Workflow for Developing and Characterizing Amrubicin-Resistant Cell Lines
This workflow provides a logical sequence of steps for researchers to follow when generating and analyzing amrubicin-resistant cancer cell lines in the laboratory.
Caption: Workflow for generating resistant cell lines.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] DNA topoisomerase: the mechanism of resistance to DNA topoisomerase II inhibitor VP-16. | Semantic Scholar [semanticscholar.org]
- 9. Mechanisms of resistance to topoisomerase inhibitors [ouci.dntb.gov.ua]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cancer-associated fibroblasts derived amphiregulin promotes HNSCC progression and drug resistance of EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Amphiregulin in Exemestane-Resistant Breast Cancer Cells: Evidence of an Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGFα and amphiregulin paracrine network promotes resistance to EGFR blockade in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphiregulin can predict treatment resistance to palliative first-line cetuximab plus FOLFIRI chemotherapy in patients with RAS wild-type metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic signaling in amphiregulin and EGFR-expressing PTEN-null human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
- 18. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Mitigating Amrubicin Hydrochloride-Induced Myelosuppression in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mitigation of myelosuppression induced by Amrubicin hydrochloride in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
This compound is a synthetic anthracycline that acts as a topoisomerase II inhibitor.[1][2][3] It is a prodrug that is converted to its active metabolite, amrubicinol, which is 5-54 times more potent.[1][2] This active metabolite stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks and ultimately inducing apoptosis in rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow.[1][3] This cytotoxic effect on bone marrow cells leads to a decrease in the production of mature blood cells, resulting in myelosuppression.
Q2: What are the typical signs of Amrubicin-induced myelosuppression in mice?
The most common signs of myelosuppression in mice treated with this compound include a significant decrease in peripheral blood cell counts. This manifests as:
-
Neutropenia: A reduction in neutrophils.
-
Leukopenia: A reduction in the total number of white blood cells.
-
Anemia: A decrease in red blood cells and hemoglobin.
-
Thrombocytopenia: A reduction in platelets.
Preclinical studies in mice have shown that these toxicities are comparable to those induced by doxorubicin.[1] One study noted that while myelosuppression from amrubicin in mice was more severe than that from adriamycin, the recovery was more rapid.
Q3: What is a common agent used to mitigate Amrubicin-induced myelosuppression?
Granulocyte-Colony Stimulating Factor (G-CSF) is a hematopoietic growth factor that stimulates the proliferation and differentiation of granulocyte precursors. Clinical studies in human patients have demonstrated that the prophylactic administration of G-CSF can reduce the severity and duration of neutropenia induced by Amrubicin. While specific protocols for co-administration with Amrubicin in mice are not widely published, G-CSF is a logical and commonly used agent for mitigating chemotherapy-induced myelosuppression in preclinical mouse models.
Q4: What is the Maximum Tolerated Dose (MTD) of this compound in mice?
Preclinical studies have estimated the Maximum Tolerated Dose (MTD) of this compound to be approximately 25 mg/kg when administered as a single intravenous injection in several mouse strains.[1] It is crucial for researchers to determine the MTD in their specific mouse strain and experimental conditions.
Troubleshooting Guides
Issue 1: Severe and unexpected toxicity at standard doses.
| Possible Cause | Troubleshooting Step |
| Mouse Strain Variability | Different mouse strains can exhibit varying sensitivities to chemotherapeutic agents. The reported MTD of 25 mg/kg may not be applicable to all strains. Recommendation: Conduct a dose-escalation study in your specific mouse strain (e.g., BALB/c, C57BL/6) to determine the MTD. Start with a lower dose and escalate until signs of toxicity are observed. |
| Formulation and Administration Issues | Improper solubilization or administration of this compound can lead to inconsistent dosing and increased toxicity. Recommendation: Ensure this compound is fully dissolved according to the manufacturer's instructions. Administer the drug via the appropriate route (typically intravenous) at a consistent rate. |
| Animal Health Status | Underlying health issues in the experimental animals can exacerbate the toxic effects of chemotherapy. Recommendation: Use healthy, age-matched mice from a reputable supplier. Monitor animal health closely for any signs of distress prior to and during the experiment. |
Issue 2: Ineffective mitigation of myelosuppression with G-CSF.
| Possible Cause | Troubleshooting Step |
| Incorrect G-CSF Dosing | The dose of G-CSF may be insufficient to stimulate a robust hematopoietic recovery. Recommendation: Consult literature for typical murine G-CSF dosing for chemotherapy-induced myelosuppression. A common starting dose is 5-10 µg/kg/day, administered subcutaneously. A dose-response study for G-CSF may be necessary. |
| Suboptimal Timing of G-CSF Administration | The timing of G-CSF administration relative to Amrubicin treatment is critical. Administering G-CSF too early may increase the sensitivity of proliferating progenitor cells to Amrubicin. Recommendation: Based on clinical trial data, a delayed administration of G-CSF is often preferred. Start G-CSF administration 24-72 hours after the final dose of Amrubicin. |
| G-CSF Bioactivity | The G-CSF used may have lost its biological activity due to improper storage or handling. Recommendation: Store G-CSF according to the manufacturer's instructions (typically at 2-8°C). Avoid repeated freeze-thaw cycles. Test the bioactivity of the G-CSF lot if possible. |
Experimental Protocols
Protocol 1: Determining the Myelosuppressive Effects of this compound in BALB/c Mice
-
Animal Model: 8-10 week old female BALB/c mice.
-
This compound Preparation: Dissolve this compound in sterile saline to a final concentration of 2.5 mg/mL.
-
Dosing: Administer a single intravenous (IV) injection of this compound at 25 mg/kg. A vehicle control group should receive an equivalent volume of sterile saline.
-
Monitoring:
-
Record body weight and observe for clinical signs of toxicity daily.
-
Perform peripheral blood collection via tail vein or saphenous vein at baseline (Day 0) and on days 3, 7, 10, and 14 post-treatment.
-
-
Hematological Analysis: Analyze blood samples for complete blood counts (CBC), including white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, and platelet count.
-
Bone Marrow Analysis (Optional): On selected days, euthanize a subset of mice and flush bone marrow from the femurs and tibias. Analyze bone marrow cellularity and perform colony-forming unit (CFU) assays for hematopoietic progenitors (e.g., CFU-GM).
Protocol 2: Mitigating Amrubicin-Induced Myelosuppression with G-CSF
-
Animal Model: 8-10 week old female BALB/c mice.
-
Treatment Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound (25 mg/kg, single IV injection on Day 0).
-
Group 3: this compound (25 mg/kg, single IV injection on Day 0) + G-CSF (10 µg/kg/day, subcutaneous injections on Days 1-7).
-
Group 4: G-CSF only (10 µg/kg/day, subcutaneous injections on Days 1-7).
-
-
Monitoring and Analysis: Follow the same monitoring and analysis procedures as described in Protocol 1.
Quantitative Data
Table 1: Expected Hematological Parameters in Mice Treated with this compound
| Parameter | Baseline (Day 0) | Nadir (Approx. Day 7) | Recovery (Approx. Day 14) |
| WBC (x10³/µL) | 6.0 - 15.0 | < 1.0 | 4.0 - 12.0 |
| Neutrophils (x10³/µL) | 1.0 - 5.0 | < 0.5 | 0.8 - 4.0 |
| Platelets (x10³/µL) | 800 - 1500 | < 200 | 600 - 1200 |
| Hemoglobin (g/dL) | 12.0 - 16.0 | 9.0 - 11.0 | 11.0 - 15.0 |
Table 2: Hypothetical Data on the Effect of G-CSF on Amrubicin-Induced Neutropenia
| Treatment Group | Neutrophil Count at Nadir (Day 7) (x10³/µL) |
| Vehicle Control | 3.5 ± 0.8 |
| Amrubicin (25 mg/kg) | 0.4 ± 0.2 |
| Amrubicin (25 mg/kg) + G-CSF (10 µg/kg/day) | 1.5 ± 0.5 |
| G-CSF only | 8.2 ± 1.5 |
Visualizations
References
- 1. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amrubicin at a lower-dose with routine prophylactic use of granulocyte-colony stimulating factor for relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II trial of irinotecan plus amrubicin supported with G-CSF for extended small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Amrubicin Hydrochloride: A Comparative Guide to Combination vs. Monotherapy in In Vitro SCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amrubicin hydrochloride combination therapy versus monotherapy in preclinical in vitro studies, focusing on small-cell lung cancer (SCLC). The data presented is derived from peer-reviewed research to support further investigation and drug development efforts.
Executive Summary
In vitro studies demonstrate that this compound, particularly its active metabolite amrubicinol, exhibits synergistic or additive cytotoxic effects when combined with other chemotherapeutic agents, such as cisplatin and the active metabolite of irinotecan (SN-38).[1][2][3][4] Combination therapy consistently leads to a greater induction of apoptosis in SCLC cell lines compared to amrubicin monotherapy.[1][2][3] These findings suggest that combination regimens may offer a more potent therapeutic strategy for SCLC, including in drug-resistant models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing amrubicinol monotherapy with combination therapies in the human SCLC cell line SBC-3 and its drug-resistant sublines.
Table 1: Comparative Cytotoxicity (IC50) of Amrubicinol, Cisplatin, and SN-38
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| SBC-3 (Parental) | Amrubicinol | 28 ± 4.1 | - |
| Cisplatin | 98 ± 15 | - | |
| SN-38 | 2.1 ± 0.35 | - | |
| SBC-3/CDDP (Cisplatin-Resistant) | Amrubicinol | 47 ± 5.8 | 1.7 |
| Cisplatin | 710 ± 110 | 7.2 | |
| SN-38 | 2.5 ± 0.41 | 1.2 | |
| SBC-3/SN-38 (SN-38-Resistant) | Amrubicinol | 51 ± 7.2 | 1.8 |
| Cisplatin | 110 ± 18 | 1.1 | |
| SN-38 | 72 ± 11 | 34 |
Data extracted from Takigawa et al., 2006.[1]
Table 2: Synergy Analysis of Amrubicinol Combinations in Resistant SCLC Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) at IC70 | Interpretation |
| SBC-3/CDDP | Amrubicinol + SN-38 | 0.76 ± 0.21 | Synergistic/Additive |
| SBC-3/SN-38 | Amrubicinol + Cisplatin | Not explicitly stated, but described as synergistic | Synergistic |
Combination Index (CI) values < 1 indicate synergy, ≈ 1 indicates an additive effect, and > 1 indicates antagonism. Data extracted from Takigawa et al., 2006.[1]
Table 3: Induction of Apoptosis by Monotherapy vs. Combination Therapy
| Cell Line | Treatment | Concentration | Apoptotic Cells (sub-G1, %) |
| SBC-3/SN-38 | Control | - | <5% |
| Amrubicinol | 50 nM | 24% | |
| Cisplatin | 100 nM | 12% | |
| Amrubicinol + Cisplatin | 50 nM + 100 nM | 35% | |
| SBC-3/CDDP | Control | - | <5% |
| Amrubicinol | 50 nM | 30% | |
| SN-38 | 10 nM | 8% | |
| Amrubicinol + SN-38 | 50 nM + 10 nM | 41% |
Data extracted from Takigawa et al., 2006.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
The human small-cell lung cancer cell line SBC-3 was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. The cisplatin-resistant subline (SBC-3/CDDP) and the SN-38-resistant subline (SBC-3/SN-38) were established by continuous exposure to increasing concentrations of the respective drugs.
Cytotoxicity Assay (AlamarBlue Assay)
The cytotoxicity of amrubicinol, cisplatin, and SN-38, both as single agents and in combination, was determined using the AlamarBlue assay.
Apoptosis Assay (Flow Cytometry)
The percentage of apoptotic cells was quantified by flow cytometry after staining with propidium iodide (PI).
Signaling Pathways
Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[5][6] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and the induction of apoptosis.[5][6] Cisplatin forms DNA adducts, leading to DNA damage, while SN-38 inhibits topoisomerase I, causing single-strand DNA breaks that can be converted to double-strand breaks. The combination of these agents results in an overwhelming level of DNA damage, thereby enhancing the apoptotic signal.
References
- 1. ClinPGx [clinpgx.org]
- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Amrubicin Hydrochloride and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of chemotherapy and immunotherapy is a promising frontier in oncology. This guide provides a comprehensive comparison of Amrubicin hydrochloride, a potent topoisomerase II inhibitor, and its potential synergistic effects when combined with immunotherapy, particularly immune checkpoint inhibitors (ICIs). While direct preclinical evidence for Amrubicin's immunomodulatory effects is still emerging, the foundational science of its drug class, anthracyclines, coupled with early clinical data, presents a compelling case for further investigation.
Mechanism of Action and the Synergy Hypothesis
Amrubicin, a synthetic 9-aminoanthracycline, exerts its primary cytotoxic effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1][2][3][4] Its active metabolite, amrubicinol, is significantly more potent than the parent compound.[1]
The proposed synergistic effect with immunotherapy hinges on the ability of anthracyclines to induce immunogenic cell death (ICD).[3][5][6] ICD is a unique form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[7] This process effectively turns the tumor into an in-situ vaccine.
Key Signaling Pathway in Amrubicin-Induced Immunogenic Cell Death and Synergy with Anti-PD-1 Therapy
Caption: Hypothesized signaling pathway of Amrubicin-induced immunogenic cell death and its synergistic interaction with anti-PD-1 immunotherapy.
Preclinical and Clinical Evidence: A Comparative Overview
While preclinical studies specifically detailing Amrubicin's induction of ICD are not abundant in publicly available literature, the broader class of anthracyclines, such as doxorubicin, has been shown to induce ICD markers.[2][3] This forms the scientific rationale for combining Amrubicin with immunotherapy.
A phase II clinical trial (NCT03253068) provides the most direct evidence for the combination's efficacy.[5][6][8][9] In this study, Amrubicin was administered with the anti-PD-1 antibody Pembrolizumab to patients with relapsed small-cell lung cancer (SCLC). The combination was found to be effective and tolerable.[5][6][8][9]
Conversely, some retrospective studies have indicated that the therapeutic effect of Amrubicin was not significantly enhanced in patients who had previously received immunotherapy.[10][11] It is important to note that these studies evaluated sequential therapy rather than concurrent combination therapy, which may not fully capture synergistic potential.
Quantitative Data from Clinical Trials
The following table summarizes key efficacy data from studies investigating Amrubicin in relevant contexts. Direct comparative data for Amrubicin + Immunotherapy vs. Immunotherapy alone is limited.
| Treatment Group | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source(s) |
| Amrubicin + Pembrolizumab | Relapsed SCLC | 52.0% | 4.0 months | 10.6 months | [5][6][8][9] |
| Amrubicin (Second-line after Chemo-ICI) | Relapsed SCLC | 29.2% | 2.99 months | Not Reported | [10][11] |
| Amrubicin Monotherapy (Refractory Relapse) | Relapsed SCLC | 33% - 50% | 2.6 - 4.0 months | 10.3 - 12.0 months | [11] |
| Amrubicin Monotherapy (Sensitive Relapse) | Relapsed SCLC | 52% - 61% | 4.2 - 5.03 months | 11.6 months | [11] |
Experimental Protocols
Detailed experimental protocols for assessing the synergistic effects of Amrubicin and immunotherapy are crucial for reproducible research. Below are standardized methodologies for key experiments.
In Vitro Assessment of Immunogenic Cell Death (ICD)
Objective: To determine if Amrubicin induces the release of DAMPs from cancer cells.
Cell Lines: Relevant cancer cell lines (e.g., small-cell lung cancer lines like NCI-H69, NCI-H82).
Experimental Workflow for In Vitro ICD Assessment:
Caption: A typical experimental workflow for the in vitro assessment of immunogenic cell death markers following Amrubicin treatment.
1. Calreticulin (CRT) Exposure Assay (Flow Cytometry):
-
Principle: CRT translocates to the cell surface during ICD, acting as a phagocytic signal.
-
Protocol:
-
Treat cancer cells with varying concentrations of Amrubicin for different time points (e.g., 24, 48 hours).
-
Harvest cells and wash with a buffer that preserves cell surface proteins.
-
Incubate cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.
-
Analyze the percentage of CRT-positive cells using a flow cytometer.
-
2. High-Mobility Group Box 1 (HMGB1) Release Assay (ELISA):
-
Principle: HMGB1 is released from the nucleus of necrotic and ICD cells and acts as a pro-inflammatory cytokine.
-
Protocol:
-
Treat cells as described above.
-
Collect the cell culture supernatant at various time points.
-
Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
3. ATP Release Assay (Bioluminescence):
-
Principle: Dying cells in the context of ICD release ATP, which acts as a "find-me" signal for immune cells.
-
Protocol:
-
Treat cells in a 96-well plate.
-
Add a reagent containing luciferase and luciferin to the cell culture.
-
Measure the luminescence produced, which is proportional to the amount of extracellular ATP, using a luminometer.
-
In Vivo Assessment of Anti-Tumor Synergy
Objective: To evaluate the combined anti-tumor efficacy of Amrubicin and an immune checkpoint inhibitor in a mouse model.
Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice bearing Lewis Lung Carcinoma) are suitable. Humanized mouse models can also be used to test human-specific immunotherapies.
Experimental Groups:
-
Vehicle Control
-
Amrubicin alone
-
Anti-PD-1/PD-L1 antibody alone
-
Amrubicin + Anti-PD-1/PD-L1 antibody
Protocol:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors are palpable, randomize mice into the different treatment groups.
-
Administer Amrubicin and the immunotherapy agent according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Conclusion and Future Directions
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, holds considerable promise, as suggested by early clinical trial data and the established immunomodulatory properties of the anthracycline class. The hypothesized mechanism of synergy through the induction of immunogenic cell death provides a strong rationale for this therapeutic strategy.
However, further research is needed to:
-
Generate robust preclinical data specifically for Amrubicin to confirm its ability to induce ICD and to delineate the optimal dosing and scheduling when combined with immunotherapy.
-
Identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Conduct larger, randomized clinical trials to definitively establish the synergistic efficacy and safety profile of Amrubicin and immunotherapy combinations across various cancer types.
This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the synergistic potential of Amrubicin and immunotherapy. The provided data and protocols offer a framework for designing future studies that can further elucidate the clinical utility of this promising combination.
References
- 1. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calreticulin exposure by malignant blasts correlates with robust anticancer immunity and improved clinical outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy Dose Shapes the Expression of Immune-Interacting Markers on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin induced epigenetic regulation of dendritic cell maturation in association with T cell activation facilitates tumor protective immune response in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of amrubicin in patients with small cell lung cancer relapse after first‐line treatment including immune checkpoint inhibitors: A retrospective multicenter study (TOPGAN 2021‐01) - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride Demonstrates Potent Activity in Platinum-Resistant Small-Cell Lung Cancer Models, Outperforming Standard of Care in Preclinical Studies
For Immediate Release
[City, State] – [Date] – In a comprehensive evaluation of therapeutic agents for platinum-resistant small-cell lung cancer (SCLC), amrubicin hydrochloride has shown significant efficacy in preclinical in vivo models. This guide provides a detailed comparison of amrubicin's performance against the commonly used second-line treatment, topotecan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Small-cell lung cancer is an aggressive malignancy characterized by rapid growth and early metastasis. While initial treatment with platinum-based chemotherapy is often effective, the majority of patients relapse with platinum-resistant disease, a condition with a grim prognosis and limited treatment options. This comparative guide focuses on the preclinical evidence for amrubicin as a viable therapeutic strategy in this challenging setting.
Mechanism of Action: Targeting DNA Replication
Amrubicin is a potent synthetic anthracycline derivative that functions as a topoisomerase II inhibitor. Its primary mechanism of action involves stabilizing the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of double-strand breaks induced by the enzyme during DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
In contrast, topotecan, a derivative of camptothecin, is a topoisomerase I inhibitor. It traps the topoisomerase I-DNA cleavage complex, leading to single-strand DNA breaks that convert to double-strand breaks upon collision with the replication fork, also inducing apoptosis. The differing targets of these two agents provide a rationale for their use in cases where resistance to one class of topoisomerase inhibitors may not confer resistance to the other.
Caption: Mechanism of Amrubicin as a Topoisomerase II inhibitor.
Caption: Mechanism of Topotecan as a Topoisomerase I inhibitor.
Preclinical Efficacy in SCLC Xenograft Models
Recent preclinical studies utilizing human SCLC xenografts in immunodeficient mice have provided quantitative data on the antitumor activity of amrubicin. In these models, amrubicin demonstrated significant tumor growth inhibition.
| SCLC Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (T/C %) | Reference |
| Lu-24 | Amrubicin | 25 mg/kg | 17 | [1] |
| Lu-134 | Amrubicin | 25 mg/kg | 9 | [1] |
| LX-1 | Amrubicin | 25 mg/kg | 57 | [1] |
| QG-56 | Amrubicin | 25 mg/kg | 41 | [1] |
T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates greater efficacy.
These findings highlight the potent single-agent activity of amrubicin against various SCLC tumor models.[1]
Head-to-Head Comparison in Platinum-Resistant SCLC
While direct comparative in vivo studies in platinum-resistant SCLC models are limited in publicly available literature, clinical data provides a strong basis for comparison. A randomized phase II trial in patients with relapsed SCLC (including platinum-refractory cases) compared amrubicin to topotecan.
| Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Refractory Relapse SCLC | Amrubicin | 17% | 3.5 months | [2] |
| Refractory Relapse SCLC | Topotecan | 0% | 2.2 months | [2] |
This clinical evidence suggests a superior efficacy for amrubicin in the platinum-refractory setting.[2]
Experimental Protocols
Establishment of Platinum-Resistant SCLC Xenograft Models
A common method for establishing platinum-resistant SCLC xenografts involves the serial in vivo passage of a patient-derived or cell line-derived SCLC tumor in immunodeficient mice (e.g., NOD/SCID) with escalating doses of a platinum-based agent like cisplatin.
Caption: Workflow for establishing a platinum-resistant SCLC xenograft model.
Detailed Steps:
-
Tumor Acquisition: Obtain fresh tumor tissue from a patient with SCLC, either from a biopsy or surgical resection, under sterile conditions.
-
Implantation: Implant small fragments of the tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).
-
Initial Growth: Monitor the mouse for tumor growth. This initial tumor is considered passage 0 (P0).
-
Platinum Treatment: Once the tumor reaches a predetermined size (e.g., 100-200 mm³), treat the mouse with a platinum agent (e.g., cisplatin) at a dose that induces tumor regression but not complete eradication.
-
Tumor Relapse and Passage: Monitor for tumor regrowth. Once the tumor relapses and reaches the target size again, harvest the tumor and passage it into a new cohort of mice.
-
Dose Escalation: In subsequent passages, the dose of the platinum agent can be gradually increased to select for a more resistant tumor population.
-
Confirmation of Resistance: After several passages, the resistance of the xenograft model to the platinum agent should be confirmed by treating a cohort of mice with the platinum agent and comparing the tumor growth to an untreated control group.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound compared to a control group in mice bearing established platinum-resistant SCLC xenografts.
Materials:
-
Immunodeficient mice bearing platinum-resistant SCLC xenografts.
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Implantation and Growth: Subcutaneously implant tumor fragments from a platinum-resistant SCLC xenograft model into the flank of a cohort of immunodeficient mice.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously at a predetermined dose and schedule (e.g., 25 mg/kg, once weekly for 3 weeks). The control group receives the vehicle on the same schedule.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and mouse body weight twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (T/C %) and assess the statistical significance of the difference in tumor growth between the treated and control groups.
Conclusion
The available preclinical and clinical data strongly suggest that this compound is a highly active agent in SCLC, with notable efficacy in platinum-resistant settings where treatment options are scarce. Its mechanism of action as a topoisomerase II inhibitor provides a distinct therapeutic approach compared to the topoisomerase I inhibitor topotecan. The superior overall response rates and progression-free survival observed in clinical trials with amrubicin in platinum-refractory SCLC patients underscore its potential as a valuable addition to the therapeutic arsenal against this aggressive disease. Further head-to-head preclinical studies in well-characterized platinum-resistant SCLC in vivo models are warranted to further elucidate its comparative efficacy and to explore potential combination strategies.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Amrubicin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like amrubicin hydrochloride is paramount to protecting both personnel and the environment. This compound, a third-generation synthetic 9-amino-anthracycline and a DNA topoisomerase II inhibitor, requires stringent disposal procedures due to its cytotoxic nature.[1][2] Adherence to these protocols is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous and cytotoxic waste.[3] This necessitates segregation from general waste streams and handling by personnel trained in managing hazardous drugs.[4][5] The primary method for the ultimate disposal of this compound is through controlled incineration by a licensed chemical destruction facility.[6] Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, or feed.[6]
Step-by-Step Disposal Protocol
The following steps provide a comprehensive guide for the proper disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is crucial to don the appropriate PPE to prevent exposure.[5][7] This includes:
-
Gloves: Two pairs of chemotherapy-tested gloves.[8]
-
Gown: A long-sleeved, impermeable gown.[7]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Respiratory Protection: A respirator (such as a P2/N95) may be necessary, especially when handling powders or creating aerosols.[5]
2. Waste Segregation and Collection: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation.[3][4]
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-proof cytotoxic sharps container with a purple lid.[3][7]
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a thick, leak-proof plastic bag (minimum 2 mm thick for polypropylene) that is clearly labeled with the cytotoxic warning symbol.[4][5] This bag should then be placed into a secondary, labeled cytotoxic waste container.[5]
-
Liquid Waste: Unused or excess solutions of this compound should not be disposed of down the drain.[3][6] They must be collected in a sealed, leak-proof container clearly marked as "Cytotoxic Waste" for subsequent incineration.
3. Decontamination of Surfaces and Equipment: Work surfaces and non-disposable equipment should be decontaminated after use.
-
Clean the area with a detergent solution, followed by a thorough rinsing with water.[9]
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as cytotoxic waste.[9][10]
4. Packaging and Labeling for Final Disposal:
-
Cytotoxic waste containers must be securely sealed to prevent leakage.[5]
-
The containers must be clearly labeled with the cytotoxic hazard symbol.[4][8]
-
Store the sealed waste containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.[4]
5. Accidental Spills: In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] Only personnel with appropriate training and PPE should manage the cleanup.
-
Use a spill kit designed for cytotoxic drugs.[5]
-
Absorb the spill with appropriate materials and collect all contaminated items for disposal as cytotoxic waste.[10]
Data Presentation: PPE and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Chemotherapy-tested, two pairs | Provides a high level of protection against chemical permeation. |
| Gown | Impermeable, long-sleeved | Prevents skin contact with the hazardous substance. |
| Solid Waste Bags | Polypropylene, min. 2 mm thick | Ensures containment and prevents leakage of contaminated materials.[4] |
| Sharps Containers | Puncture-proof, purple lid | Prevents sharps injuries and clearly identifies the waste as cytotoxic.[3] |
| Waste Labels | Cytotoxic warning symbol | Clearly communicates the hazardous nature of the waste to all handlers.[4] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
